5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Anticancer Drug Discovery Antimitotic Agents Sonogashira Coupling

This privileged scaffold features a reactive 5-iodo handle enabling selective Suzuki-Miyaura and Sonogashira couplings for rapid kinase inhibitor diversification. The 5-iodo substitution offers distinct coupling efficiency and biological selectivity versus chloro/bromo analogs, making it a strategic building block for antimitotic agent development and SAR campaigns targeting RET, JAK1, or VEGFR-2. Ideal for process chemists requiring regioselective triarylation of the pyrrolopyrimidine core.

Molecular Formula C7H6IN3
Molecular Weight 259.05 g/mol
Cat. No. B8025569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC7H6IN3
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CN=CN=C21)I
InChIInChI=1S/C7H6IN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3
InChIKeyIWMGDQPJNFDJFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Strategic Iodo-Pyrrolopyrimidine Scaffold for Targeted Cross-Coupling and Kinase Inhibitor Synthesis


5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1638763-56-0, C₇H₆IN₃, MW: 259.05) is a halogenated heterocyclic scaffold belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class, a privileged structural motif in medicinal chemistry due to its diverse biological activities including antitumor, anti-inflammatory, and antibacterial properties [1]. The compound features a reactive iodine atom at the 5-position of the fused bicyclic system, which serves as a versatile handle for metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings, enabling rapid diversification of the core for structure-activity relationship (SAR) exploration and the development of targeted kinase inhibitors [2][3].

Why Generic 7-Methyl-7H-pyrrolo[2,3-d]pyrimidines Are Not Interchangeable with the 5-Iodo Derivative


The 5-position of the pyrrolo[2,3-d]pyrimidine scaffold is a critical determinant of biological activity and synthetic utility. While the unsubstituted 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core provides a foundational scaffold, it lacks a reactive handle for direct diversification. Conversely, halogenated analogs at the 5-position exhibit distinct reactivity profiles and biological outcomes. For instance, 5-chloro, 5-bromo, and 5-iodo derivatives demonstrate different coupling efficiencies in cross-coupling reactions [1]. More critically, biological studies on related tubercidin analogs demonstrate that the nature of the C-5 substituent dramatically alters antiviral potency, cytotoxicity, and target selectivity profiles [2]. Therefore, the specific choice of 5-iodo substitution over a 5-bromo or 5-chloro analog can dictate the success of a synthetic route and the resulting biological activity of the final compound, making simple interchangeability impossible without compromising synthetic yield or pharmacological outcome.

Quantitative Differentiation Evidence: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine vs. In-Class Comparators


Key Synthetic Intermediate for Antimitotic Agents via Sonogashira Coupling

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a critical intermediate (specifically, the 5-iodo analog '14') for the synthesis of a novel series of 7-benzyl-4-methyl-5-[(2-substituted phenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amines, which were discovered as potent antimitotic and antitumor agents [1]. This is a direct comparison to the corresponding 5-ethynyl analog '11', which is also used as an intermediate. The use of the 5-iodo intermediate (14) enables the generation of the target antimitotic agents via Sonogashira coupling with appropriate iodobenzenes or phenylacetylene, followed by reduction and deprotection [1]. The most potent analog derived from this synthetic route (compound 1) exhibited one to three-digit nanomolar activity against the growth of both sensitive and resistant tumor cells in culture, with an IC50 value of 26.9 nM against the growth of MCF-7 breast cancer cells [1].

Anticancer Drug Discovery Antimitotic Agents Sonogashira Coupling

Enhanced Reactivity of Iodo-Pyrrolopyrimidines in Suzuki-Miyaura Coupling

The iodine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine scaffold is designed for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Research on pyrrolo[2,3-d]pyrimidine systems demonstrates that Suzuki couplings on the heterocyclic template can achieve especially high yields when using aromatic trifluoroborates as the coupling partner [1]. This establishes a class-level inference that the 5-iodo derivative, owing to the superior leaving group ability of iodine compared to bromine or chlorine, offers enhanced reactivity and higher yielding cross-coupling reactions for diversifying the pyrrolopyrimidine core. This is a critical advantage for medicinal chemistry programs focused on rapid SAR exploration [1].

Synthetic Methodology Cross-Coupling Pyrrolopyrimidine Functionalization

Synthesis of Triarylated Pyrrolo[2,3-d]pyrimidines via Sequential Suzuki Couplings

A family of 4,5,6-triarylated-7-methylpyrrolo[2,3-d]pyrimidines was synthesized using two sequential Suzuki-Miyaura coupling reactions [1]. This synthetic strategy specifically relies on a 5-iodo-7-methylpyrrolo[2,3-d]pyrimidine intermediate to install aryl groups at the 5-position as part of a multi-step diversification. The use of the iodine atom as a selective handle for the first Suzuki coupling enables a regioselective, stepwise introduction of aryl groups at different positions of the pyrrolopyrimidine core, which is not feasible with a non-halogenated scaffold [1].

Synthetic Chemistry Pyrrolopyrimidine Functionalization Sequential Coupling

Optimal Research and Industrial Applications for 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Based on Evidence


Medicinal Chemistry: Synthesis of Potent Antimitotic Agents Targeting Drug-Resistant Cancers

As demonstrated by Gangjee et al., 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate for the synthesis of a novel class of antimitotic agents with potent activity against drug-resistant tumor cells [1]. A medicinal chemistry team focused on developing novel antimitotic agents that overcome P-glycoprotein-mediated resistance would find this compound to be a strategic starting material, as the resulting compounds have shown one to three-digit nanomolar potency in cell culture [1].

Synthetic Methodology: Building Highly Substituted Pyrrolopyrimidine Libraries via Sequential Cross-Coupling

For researchers and process chemists aiming to construct diverse libraries of highly substituted pyrrolo[2,3-d]pyrimidines, the 5-iodo derivative is a critical building block. As established, it enables regioselective, sequential Suzuki-Miyaura couplings to access 4,5,6-triarylated systems [1]. This makes it invaluable for SAR campaigns where systematic variation of the pyrrolopyrimidine core is required to optimize biological activity or physicochemical properties [1].

Chemical Biology: Development of Kinase-Focused Probe Molecules

Given the established role of pyrrolo[2,3-d]pyrimidines as kinase inhibitor scaffolds, the 5-iodo derivative is a versatile precursor for synthesizing chemical probes targeting specific kinases like RET, JAK1, or VEGFR-2 [1][2][3]. The ability to install diverse aryl or alkynyl groups at the 5-position via cross-coupling allows for the fine-tuning of kinase selectivity and potency, making it a valuable asset for developing tool compounds for target validation studies [1].

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